molecular formula C19H17BrN2O B13853228 5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)-4(3H)-pyrimidinone

5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)-4(3H)-pyrimidinone

Cat. No.: B13853228
M. Wt: 369.3 g/mol
InChI Key: RQSFYXAORMFYME-UHFFFAOYSA-N
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Description

5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and phenyl groups at the 2nd and 3rd positions of the pyrimidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by cyclization and subsequent functional group modifications. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) . The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one involves its interaction with specific molecular targets. The bromine and phenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that this compound can interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one
  • 5-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one
  • 5-bromo-6-methyl-2-(2-phenylethyl)pyrimidin-4-one

Uniqueness

5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups at specific positions enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C19H17BrN2O

Molecular Weight

369.3 g/mol

IUPAC Name

5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one

InChI

InChI=1S/C19H17BrN2O/c1-14-17(20)19(23)22(13-12-15-8-4-2-5-9-15)18(21-14)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3

InChI Key

RQSFYXAORMFYME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CCC3=CC=CC=C3)Br

Origin of Product

United States

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